Reineckiagenin
Overview
Description
Reineckiagenin is a naturally occurring steroidal sapogenin isolated from the plant Reineckia carnea This compound is characterized by its unique structural feature of 5β-spirostan-1β,3β,17α-trihydroxylThe plant has been traditionally used in Chinese medicine for its antitussive, antarthritic, hemostatic, and antidotal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reineckiagenin can be isolated from the whole plant of Reineckia carnea through a series of extraction and purification steps. The process typically involves mixed organic solvent extraction, resin adsorption, enzymolysis, and further extraction . Detailed analysis of 1D and 2D NMR spectra, along with chemical methods, are used to confirm the structure of this compound .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the extraction methods used in laboratory settings can be scaled up with appropriate modifications to the extraction and purification processes. The use of advanced chromatographic techniques and optimization of solvent systems can enhance the yield and purity of this compound in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Reineckiagenin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Reineckiagenin has several scientific research applications due to its unique structural features and biological activities:
Chemistry: It serves as a model compound for studying steroidal sapogenins and their chemical transformations.
Mechanism of Action
The mechanism of action of reineckiagenin involves its interaction with specific molecular targets and pathways. It inhibits cyclic adenosine monophosphate phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate. This inhibition can lead to various biological effects, including anti-inflammatory and antitussive activities .
Comparison with Similar Compounds
Reineckiagenin is unique due to its 5β-spirostan-1β,3β,17α-trihydroxyl structure. Similar compounds include:
Reineckiagenoside A: A spirostanol saponin with a similar structural backbone but different glycosidic linkages.
Reineckiagenoside B: Another spirostanol saponin with distinct glycosidic modifications.
Rhodeasapogenin: A related spirostanol steroid obtained through acid hydrolysis.
Properties
IUPAC Name |
(1S,2S,3'R,4S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-3',14,16-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-15-23-21(32-27(15)10-9-24(2,30)14-31-27)13-20-18-6-5-16-11-17(28)12-22(29)26(16,4)19(18)7-8-25(20,23)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20-,21-,22+,23-,24+,25-,26-,27+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGWQMDPBPSHA-OGABPSQMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@@](CO6)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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